molecular formula C17H25N3O5S B2833216 N1-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-propyloxalamide CAS No. 896286-60-5

N1-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-propyloxalamide

Cat. No. B2833216
M. Wt: 383.46
InChI Key: LEEAETLAIPCGLR-UHFFFAOYSA-N
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Description

“N1-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-propyloxalamide” is a complex chemical compound used in scientific research due to its multifaceted applications. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This type of structure is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine derivatives are generally synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecule has a complex structure that includes a pyrrolidine ring, a sulfonyl group attached to a methoxyphenyl group, and an oxalamide group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Arylsulfonamide Derivatives as α1-Adrenergic Receptor Antagonists

Arylsulfonamide derivatives, including compounds related to N1-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-propyloxalamide, have been explored as α1-adrenoceptor antagonists with a focus on uroselective activity. These compounds exhibit high affinity for α1-adrenoceptors and moderate selectivity over α2-receptor subtypes. They act as antagonists at both α1-adrenoceptor subtypes with a functional preference for the α1A-subtype (Rak et al., 2016).

Coordination Chemistry

Research on coordination chemistry involving 1-[(4-methylphenyl)-sulfonamido]-2-[1-(2-pyridylmethylidene)amino]benzene, a related compound, has been conducted. This involves the synthesis and characterization of novel compounds through reactions with nickel centers, contributing to the understanding of complex formation in coordination chemistry (Bermejo et al., 2000).

Radiolabelled Nonpeptide Angiotensin II Antagonists

Development of radiolabelled nonpeptide angiotensin II antagonists, including compounds structurally related to N1-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-propyloxalamide, has been explored for angiotensin II, AT1 receptor imaging. These studies are significant for understanding receptor dynamics and could have implications in medical imaging and diagnostics (Hamill et al., 1996).

Antiarrhythmic and Hypotensive Activity

Research on derivatives of 1-[3-(4-arylpiperazin-1-yl)propyl]-pyrrolidin-2-one, which are structurally similar, has shown these compounds to possess antiarrhythmic and hypotensive activities. They exhibit alpha1- and alpha2-adrenoceptor binding affinities, indicating their potential in cardiovascular therapeutic applications (Malawska et al., 2005).

Crystal Structure and Molecular Conformation

The crystal structure and molecular conformation of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, a compound with structural similarity, have been investigated. These studies are crucial for understanding the molecular geometry and potential biological interactions of such compounds (Banerjee et al., 2002).

properties

IUPAC Name

N'-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]-N-propyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O5S/c1-3-10-18-16(21)17(22)19-12-13-5-4-11-20(13)26(23,24)15-8-6-14(25-2)7-9-15/h6-9,13H,3-5,10-12H2,1-2H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEEAETLAIPCGLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=O)NCC1CCCN1S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-propyloxalamide

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